molecular formula C8H12N2O3 B599240 tert-Butyl oxazol-5-ylcarbamate CAS No. 1346809-07-1

tert-Butyl oxazol-5-ylcarbamate

Cat. No.: B599240
CAS No.: 1346809-07-1
M. Wt: 184.195
InChI Key: PXLUWGIWHBNPEN-UHFFFAOYSA-N
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Chemical Reactions Analysis

tert-Butyl oxazol-5-ylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, penta-3,4-dien-1-yl methanesulfonate, and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Biological Activity

Tert-butyl oxazol-5-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its oxazole ring, a tert-butyl group, and a carbamate functional group. Its molecular formula is C10_{10}H14_{14}N2_{2}O2_{2}, with a molecular weight of approximately 184.19 g/mol. The presence of the oxazole ring contributes to its chemical reactivity and biological properties, making it a valuable compound in organic synthesis and pharmaceutical development .

Antimicrobial Properties

Research indicates that oxazole derivatives, including this compound, exhibit a broad spectrum of antimicrobial activities. These compounds have been evaluated against various pathogens, demonstrating efficacy in inhibiting bacterial and fungal growth. For instance, studies have shown that certain oxazole derivatives possess minimum inhibitory concentrations (MIC) effective against Candida species and other fungi .

Compound MIC (µg/ml) Pathogen
111.6Candida albicans
120.8Candida tropicalis
5-Fluorocytosine3.2Aspergillus niger

Anticancer Activity

This compound has also been investigated for its anticancer properties, particularly as an inhibitor of FLT3 (FMS-like tyrosine kinase 3), which is implicated in acute myeloid leukemia (AML). Studies have demonstrated that derivatives of this compound can inhibit FLT3 phosphorylation, leading to apoptosis in cancer cells .

In a study involving MV4-11 cells (a model for AML), certain derivatives showed promising results:

  • Inhibition of FLT3 : The compound inhibited FLT3 phosphorylation effectively.
  • Cytotoxicity : High selectivity against cancer cells was observed without significant toxicity to normal cells.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:

  • Inhibition of Kinase Activity : By targeting FLT3, the compound disrupts signaling pathways essential for cancer cell survival.
  • Induction of Apoptosis : Concentration-dependent induction of apoptosis has been noted in treated cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study conducted by Singh et al. evaluated various substituted oxazoles for their antibacterial potential against Gram-positive and Gram-negative bacteria. The results highlighted the superior activity of certain derivatives compared to standard antibiotics like ampicillin and ciprofloxacin .

Case Study 2: Anticancer Applications

In another investigation focused on AML therapies, researchers synthesized a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives as FLT3 inhibitors. Among these, one compound exhibited complete tumor regression in an in vivo model at a dose of 60 mg/kg/day without causing body weight loss .

Properties

IUPAC Name

tert-butyl N-(1,3-oxazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-9-5-12-6/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLUWGIWHBNPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721002
Record name tert-Butyl 1,3-oxazol-5-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346809-07-1
Record name tert-Butyl 1,3-oxazol-5-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1,3-oxazol-5-yl)carbamate
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